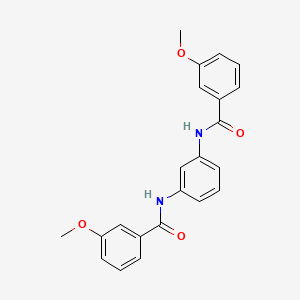
N,N'-benzene-1,3-diylbis(3-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with appropriate amine derivatives. The process generally includes the following steps:
Formation of 3-methoxybenzoyl chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with 3-amino-3-methoxybenzamide in the presence of a base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of ADP-ribosyltransferase.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as an ADP-ribosyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of ADP-ribose to target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: A simpler benzamide derivative with similar inhibitory properties.
N-Methoxy-N-methylbenzamide: Known for its use in organic synthesis as a Weinreb amide.
3-Methoxybenzonitrile: Used in the synthesis of organic pigments and dyes.
Uniqueness
3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE stands out due to its dual methoxybenzamido groups, which may confer unique binding properties and biological activities compared to simpler benzamide derivatives.
This detailed overview provides a comprehensive understanding of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
547734-25-8 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
LLHAXLPKDMEDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10965183.png)
![methyl N-[(5-methylthiophen-2-yl)carbonyl]glycinate](/img/structure/B10965206.png)
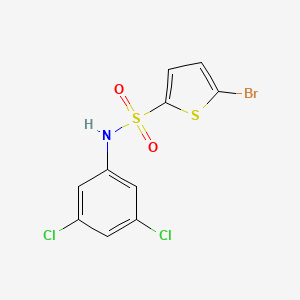
![Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10965213.png)
![2-bromo-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B10965229.png)
![3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10965234.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965244.png)
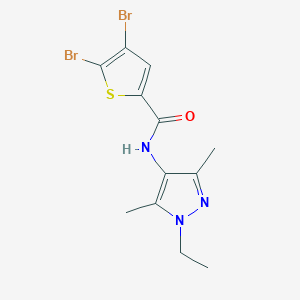
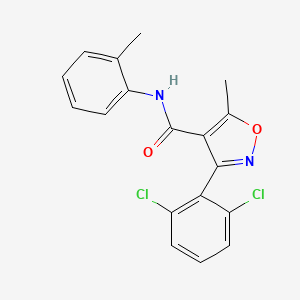
![3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B10965254.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10965263.png)
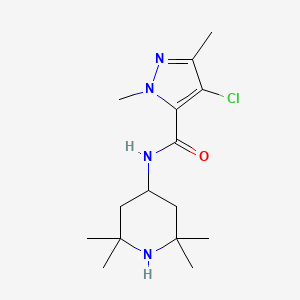
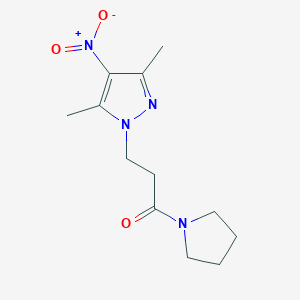
![N-cyclohexyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10965285.png)
